molecular formula C23H23NO6 B2596582 3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946236-27-7

3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2596582
CAS No.: 946236-27-7
M. Wt: 409.438
InChI Key: MZZGSRBUJBMDKP-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a sophisticated chemical compound offered for research and development purposes. This molecule features a complex polyheterocyclic structure incorporating a chromenooxazinone core, which is of significant interest in medicinal chemistry and pharmaceutical research. Such scaffolds are frequently investigated for their potential biological activities and as key intermediates in the synthesis of novel therapeutic agents. Researchers can utilize this compound in high-throughput screening assays, target identification studies, and as a building block for the development of new chemical entities. Its structural complexity, including the tetrahydrofuran and methoxyphenoxy motifs, makes it a valuable candidate for probing structure-activity relationships (SAR). This product is intended for research use only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's COA (Certificate of Analysis) for specific data on purity and characterization.

Properties

IUPAC Name

3-(2-methoxyphenoxy)-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-26-19-6-2-3-7-20(19)30-21-13-28-23-16(22(21)25)8-9-18-17(23)12-24(14-29-18)11-15-5-4-10-27-15/h2-3,6-9,13,15H,4-5,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZGSRBUJBMDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromeno[8,7-e][1,3]oxazin core, followed by the introduction of the methoxyphenoxy and tetrahydrofuran-2-ylmethyl groups. Common reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the desired reactions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to optimize yield and purity. The use of automated systems and advanced analytical techniques would ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The chromeno-oxazine core is highly modifiable, with substituents influencing melting points, solubility, and bioactivity. Key analogs and their properties are summarized below:

Compound Name Substituents (Position 3 & 9) Melting Point (°C) Yield (%) Key Properties/Activities Reference
Target Compound 3-(2-Methoxyphenoxy), 9-(THF-2-ylmethyl) Not reported N/A Inferred from analogs -
3-(4-Fluorophenyl)-9-(2-hydroxyethyl)-... (4c) 4-Fluorophenyl, 2-hydroxyethyl 149–151 81 Tautomerization studies
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl)-... (4b) 3,4-Dimethoxyphenyl, 4-hydroxypentyl 109–110 73 Enhanced solubility
9-(2-Fluorobenzyl)-2-phenyl-... (6i) 2-Fluorobenzyl, 2-phenyl 128–131 48 Antiviral, anti-phytopathogenic
9-(4-Chlorobenzyl)-2-phenyl-... (6l) 4-Chlorobenzyl, 2-phenyl 171–180 41 Higher thermal stability
Ferrocenyl derivatives (e.g., 12b, 13) Ferrocenyl groups Varied 68–90 Antimalarial, antitrypanosomal

Key Observations:

  • Substituent Effects on Melting Points: Halogenated benzyl groups (e.g., 4-chloro in 6l) increase melting points (171–180°C) compared to methoxy or hydroxyalkyl substituents (109–151°C) due to stronger intermolecular interactions .
  • Tetrahydrofuran (THF) vs.
  • Methoxy vs. Halogen Substituents: The 2-methoxyphenoxy group likely reduces electronegativity compared to fluorophenyl or chlorophenyl analogs, possibly affecting receptor binding or metabolic stability .

Biological Activity

The compound 3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one , with CAS number 946236-27-7 , is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23_{23}H23_{23}N O6_{6}
  • Molecular Weight : 409.4 g/mol
  • Chemical Structure : The compound features a chromeno[8,7-e][1,3]oxazine core with methoxyphenoxy and tetrahydrofuran substituents, contributing to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties, particularly against HIV-1 protease. The tetrahydrofuran moiety is crucial for binding interactions within the enzyme's active site, enhancing potency against viral replication .
  • Enzyme Inhibition : The oxazine ring may participate in hydrogen bonding and hydrophobic interactions with target enzymes, influencing their activity. This is particularly relevant in drug design for protease inhibitors where small structural changes can significantly affect binding affinity and efficacy .
  • Antioxidant Properties : Compounds with chromeno structures often demonstrate antioxidant activity, which can mitigate oxidative stress in biological systems.

Structure-Activity Relationship (SAR)

The SAR of related compounds reveals significant insights into the optimization of biological activity:

  • Modifications on the methoxy group have been shown to alter the compound's affinity for target enzymes. For instance, replacing the methoxy group with other substituents can lead to variations in Ki and IC50 values, indicating changes in potency against specific targets .

Table 1: Structure–Activity Relationship Data

CompoundLigand NumberKi_i (nM)IC50_{50} (nM)
TMC-126130.0141.4
GRL-0519A180.00292.4
Compound XN/A0.03555

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of various heterocycles against HIV-1 protease, compounds structurally similar to our target compound were tested. The results indicated that modifications to the tetrahydrofuran ring enhanced binding affinity significantly, leading to improved antiviral activity against resistant strains of HIV .

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant capabilities of chromeno derivatives showed that the presence of the oxazine ring contributed to increased radical scavenging activity. This suggests potential therapeutic applications in diseases characterized by oxidative stress .

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